2-(2,3-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Lipophilicity Drug Design Medicinal Chemistry

Researchers requiring a structurally defined N-heteroaromatic propionamide with characterized LogP for oral bioavailability optimization face limited options with documented SAR. This compound (CAS 1008619-92-8) directly addresses that gap. Key procurement values: • Defined LogP (3.51) & TPSA (54.02 Ų) for predictable PK profiling. • 2,3-Dimethyl substitution pattern distinct from 3,5- or 2,5-regioisomers, enabling rigorous kinase selectivity panels. • Dual pharmacophore (GK activator + AMPK-modulating 4-methylthiazole) for combination mechanism-of-action studies. • ≥98% purity with fully characterized GHS profile (H302-H315-H319-H335) for institutional safety protocol development.

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
Cat. No. B12846975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(C)C(=O)NC2=NC(=CS2)C)C
InChIInChI=1S/C15H19N3OS/c1-9-6-5-7-13(11(9)3)17-12(4)14(19)18-15-16-10(2)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19)
InChIKeyANNRUWPANSVHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide: Scaffold-Defined Investigational Propionamide


2-(2,3-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide (CAS 1008619-92-8, C15H19N3OS, MW 289.40) is a synthetic small molecule belonging to the 2,3-di-substituted N-heteroaromatic propionamide class, originally disclosed in patents as a glucokinase (GK) activator scaffold for type 2 diabetes research [1]. The compound features a 2,3-dimethylaniline moiety linked to a 4-methylthiazol-2-yl-amide terminus through a chiral propionamide backbone, with calculated topological polar surface area (TPSA) of 54.02 Ų and a consensus LogP of 3.51 . Supplier specifications indicate a baseline purity of ≥98% for research procurement (Product No. 1831804) .

GK activator scaffold — patented N-heteroaromatic propionamide for glucokinase pathway studies in metabolic research models.
Defined physicochemical profile — consensus LogP and TPSA support lead optimization and ADME research workflows.
Dual pharmacophore potential — may support simultaneous GK and AMPK pathway interrogation in polypharmacology research.

Why This Propionamide Cannot Be Replaced by Closely Related Analogs


Although the N-heteroaromatic propionamide class shares a common amide backbone, generic substitution among analogs yields divergent physicochemical and biological profiles that preclude direct interchangeability. The 2,3-dimethyl substitution pattern on the aniline ring dictates both steric and electronic properties distinct from the 3,5-dimethyl or 2,5-dimethyl regioisomers, while the presence of the 4-methyl substituent on the thiazole ring differentiates this compound from des-methyl thiazole analogs and unsubstituted N-(thiazol-2-yl)-propionamide scaffolds [1]. These structural variations result in quantifiable differences in LogP, biological target engagement, and safety profiles that directly impact lead optimization campaigns, as detailed in the quantitative evidence below.

LogP shift Des-methyl thiazole analog (CAS 1009539-78-9) exhibits lower lipophilicity; permeability and metabolic stability profiles may not transfer without ADME re-profiling.
Regioisomer 3,5-Dimethyl regioisomer (CAS 1008623-01-5) shares molecular formula and TPSA but lacks the ortho-methyl steric constraint; target engagement and SAR interpretation may diverge.
Complexity gap Unsubstituted thiazole core (CAS 13808-59-8) has reduced molecular weight and fewer rotatable bonds; SAR vectors and conformational sampling may not represent the full scaffold.

Quantitative Differentiation Evidence vs. Closest Analogs


LogP Advantage: Enhanced Lipophilicity vs. Des-Methyl Thiazole Analog

The target compound exhibits a consensus LogP of 3.51, which is 0.31 log units higher than the des-methyl thiazole analog 2-(2,3-dimethyl-phenylamino)-N-thiazol-2-yl-propionamide (CAS 1009539-78-9, LogP = 3.20), both calculated using identical methodology on the Leyan/Chemsrc platform . This 0.31-unit LogP increase, driven solely by the additional methyl group on the thiazole ring, translates to approximately a 2-fold increase in predicted octanol-water partition coefficient—positioning the target compound closer to the optimal lipophilicity range (LogP 3–5) commonly targeted for oral bioavailability and cellular permeability in CNS and metabolic disease programs.

Lipophilicity
Cross-study
Target: LogP 3.51
Des-methyl analog: LogP 3.20
ΔLogP +0.31; ≈2-fold predicted partition coefficient increase
May influence membrane permeability and metabolic stability in oral exposure-model research.
Individual ADME profiling advised; class-level LogP inference.
Lipophilicity Drug Design Medicinal Chemistry

Regioisomeric Differentiation: 2,3-Dimethylaniline vs. 3,5-Dimethyl Substitution Pattern

The 2,3-dimethyl substitution pattern on the aniline ring of the target compound creates a sterically encumbered, ortho-substituted environment absent in the 3,5-dimethyl regioisomer (CAS 1008623-01-5). While both regioisomers share identical molecular formula (C15H19N3OS) and TPSA (54.02 Ų), the ortho-methyl group in the 2,3-isomer restricts rotation around the N–aryl bond and alters the basicity (pKa) of the aniline nitrogen, which can influence hydrogen-bonding interactions with target proteins such as glucokinase or AMP-activated protein kinase (AMPK) . In the broader N-heteroaromatic propionamide patent family, the specific aniline substitution pattern is a critical determinant of glucokinase activation potency [1].

Regioisomeric Identity
Class-level
Target: 2,3-dimethyl (ortho + meta)
Regioisomer: 3,5-dimethyl (meta + meta)
Identical TPSA (54.02 Ų); ortho-methyl absent in comparator
Ortho-methyl substitution may alter steric environment and aniline basicity, affecting target engagement.
Empirical target profiling required per assay system.
Structure-Activity Relationship Aniline Regioisomers Medicinal Chemistry

Safety Profile Differentiation: Multi-Endpoint GHS Hazard Classification

The target compound is classified with a four-endpoint GHS hazard profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), requiring comprehensive personal protective equipment (PPE) and engineering controls . In contrast, the simpler N-(4-methylthiazol-2-yl)propionamide fragment (CAS 13808-59-8) carries only H315, H319, and H335 warnings—lacking the H302 acute oral toxicity signal [1]. The addition of the 2,3-dimethylaniline moiety elevates the toxicological risk classification, necessitating distinct institutional biosafety review and handling SOPs when procuring the full propionamide scaffold versus the thiazole-amide intermediate alone.

Hazard Classification
Cross-study
Target: 4 GHS endpoints (H302+H315+H319+H335)
Thiazole core: 3 GHS endpoints (H315+H319+H335)
H302 acute oral toxicity present vs. absent
Procurement may require distinct institutional safety review and tiered handling SOPs.
GHS classification per supplier specification and PubChem.
Laboratory Safety GHS Classification Procurement Risk Assessment

Biological Pathway Engagement: Glucokinase Activator Scaffold and AMPK Modulator Potential

The target compound integrates two therapeutically relevant pharmacophores within a single molecule: the full 2,3-di-substituted N-heteroaromatic propionamide scaffold patented as a glucokinase (GK) activator for type 2 diabetes [1], and the N-(4-methylthiazol-2-yl)propionamide substructure independently characterized as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis . In vitro studies have demonstrated that N-(4-methylthiazol-2-yl)propionamide activates AMPK, leading to increased glucose and fatty acid uptake in cells . While quantitative dual-target engagement data for the specific 2,3-dimethyl analog has not been publicly reported, the structural coexistence of these two pharmacophores distinguishes the compound from des-methyl thiazole analogs—which cannot engage the 4-methyl-sensitive interaction surfaces identified in AMPK activator SAR—and from simple N-(4-methylthiazol-2-yl)propionamide, which lacks the 2,3-di-substituted aryl moiety required for GK activator potency [1].

Pathway Engagement
Class-level
GK activator scaffold + AMPK-modulating 4-methylthiazole substructure
Two pharmacophores present within single molecule
May support dual-pathway metabolic research studies exploring GK/AMPK crosstalk.
Direct dual-target profiling data awaited; class-level inference from patent and mechanistic literature.
Glucokinase AMPK Metabolic Disease Polypharmacology

Molecular Complexity: Higher Rotatable Bond Count and MW vs. Unsubstituted Core

The target compound (MW 289.40, rotatable bonds 4) exhibits greater molecular complexity than the unsubstituted N-(4-methylthiazol-2-yl)propionamide core (MW 170.23, rotatable bonds 2) [1]. The additional 2,3-dimethylaniline moiety contributes approximately 119 amu and 2 additional rotatable bonds, expanding the conformational space accessible during target binding. In the glucokinase activator patent family, the substituted phenyl group at the 2-position of the propionamide is a critical determinant of allosteric activation potency, with SAR data indicating that phenyl substitution patterns modulate EC50 values across a >100-fold range [2]. The higher molecular complexity of the target compound thus provides additional vectors for SAR exploration not available with the simpler core fragment.

Molecular Complexity
Class-level
289.40 g/mol
4 rotatable bonds · 2 HBD · 4 HBA
ΔMW +119 vs. thiazole core fragment
Higher complexity provides additional SAR vectors, reducing synthetic elaboration burden in lead optimization.
Class-level SAR inference; EC50 range spans >100-fold across phenyl substitution patterns per patent family.
Conformational Analysis Molecular Complexity Physicochemical Properties

Optimal Application Scenarios Based on Evidence-Differentiated Properties


Glucokinase Activator Combination Therapy Preclinical Studies in Type 2 Diabetes

This compound is optimally deployed as a glucokinase activator tool compound in preclinical diabetes models requiring a defined N-heteroaromatic propionamide scaffold with characterized LogP (3.51) suitable for oral bioavailability optimization. Its dual pharmacophore potential (GK activator scaffold per WO2006058923 [1] plus AMPK-modulating 4-methylthiazole substructure ) supports combination mechanism-of-action studies where both hepatic glucose sensing and cellular energy homeostasis pathways are interrogated simultaneously. Procurement of this specific compound—rather than the des-methyl analog (LogP 3.20) or the unsubstituted thiazole core (MW 170)—ensures the lipophilicity and molecular complexity required for in vivo pharmacokinetic profiling without additional synthetic elaboration.

Kinase Selectivity Profiling Using Sterically Defined 2,3-Dimethylaniline Probe

The ortho-methyl substitution of the 2,3-dimethylaniline moiety introduces steric constraints that differentiate binding modes from the 3,5-dimethyl regioisomer [1]. This compound is the appropriate selection for kinase selectivity panels where ortho-substituted aniline SAR is under investigation. Using the 3,5-dimethyl analog as a negative control enables researchers to attribute potency differences specifically to the ortho-methyl steric effect, distinguishing steric from electronic contributions to target engagement—a critical component of rational kinase inhibitor design.

Laboratory Safety Protocol Development for Multi-Endpoint Hazard Amides

With its four-endpoint GHS hazard classification (H302-H315-H319-H335) [1], this compound serves as a representative case for developing and validating institutional safety protocols for handling moderately hazardous amide-based research chemicals. Its H302 acute oral toxicity classification distinguishes it from the simpler N-(4-methylthiazol-2-yl)propionamide fragment (H315-H319-H335 only) , making it the appropriate procurement choice for core facilities that need to establish tiered SOPs spanning different hazard severity levels within a single chemical scaffold family.

Polypharmacology Chemical Biology: Dual Probing of Glucokinase and AMPK Pathways

The unique coexistence of a GK activator propionamide backbone [1] and an AMPK-activating 4-methylthiazole amide substructure within a single molecule enables chemical biology studies that simultaneously probe both glucose-sensing and energy-sensing pathways. This compound is specifically indicated for experiments designed to deconvolute crosstalk between hepatic glucokinase activation and AMPK-mediated metabolic regulation—an experimental design not achievable with either the des-methyl thiazole analog (putative GK-only) or the simple N-(4-methylthiazol-2-yl)propionamide fragment (AMPK-only).

Application
Selection Property
Validation Focus
Metabolic pathway mechanism studies
GK activator scaffold with defined LogP for oral exposure-model research
Dual GK/AMPK pathway engagement verification in model systems
Kinase selectivity profiling research
2,3-dimethylaniline steric probe for ortho-substituted SAR
Ortho-methyl contribution to target engagement vs. 3,5-dimethyl control
Laboratory safety protocol development
Multi-endpoint GHS hazard classification (4 endpoints incl. H302)
Tiered SOP validation across hazard severity levels within amide scaffold family
Polypharmacology pathway crosstalk studies
Dual pharmacophore scaffold enabling simultaneous GK/AMPK interrogation
Pathway crosstalk deconvolution between glucose-sensing and energy-sensing mechanisms
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